molecular formula C22H24FN3O2 B2591034 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione CAS No. 924865-47-4

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

Cat. No.: B2591034
CAS No.: 924865-47-4
M. Wt: 381.451
InChI Key: MLJOPXSOFRHQJB-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under suitable conditions to form 4-(4-fluorophenyl)piperazine.

    Synthesis of the Pyrrolidine-2,5-dione Core: This step involves the preparation of the pyrrolidine-2,5-dione core, which can be synthesized from a suitable dicarboxylic acid derivative through cyclization reactions.

    Coupling Reaction: The final step involves coupling the 4-(4-fluorophenyl)piperazine with the pyrrolidine-2,5-dione core in the presence of a base and a coupling agent to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the benzyl moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-Chlorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione
  • 3-(4-(4-Methylphenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione
  • 3-(4-(4-Bromophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione

Uniqueness

The presence of the fluorine atom in 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its complex structure and potential biological activities make it a valuable subject for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c1-16-2-4-17(5-3-16)15-26-21(27)14-20(22(26)28)25-12-10-24(11-13-25)19-8-6-18(23)7-9-19/h2-9,20H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOPXSOFRHQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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